N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide
Description
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound that features a furan ring, a phenoxy group, and an acetamide moiety
Properties
Molecular Formula |
C24H27NO3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27NO3/c1-18(2)21-12-10-20(11-13-21)15-25(16-22-8-6-14-27-22)24(26)17-28-23-9-5-4-7-19(23)3/h4-14,18H,15-17H2,1-3H3 |
InChI Key |
PFXVBJHUIJPOOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)C(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carbaldehyde with 2-methylphenol to form a furan-2-ylmethyl-2-methylphenoxy intermediate. This intermediate is then reacted with 4-isopropylbenzylamine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the acetamide group may produce the corresponding amine.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The furan ring and phenoxy group may interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE: can be compared with other compounds containing furan rings, phenoxy groups, or acetamide moieties, such as:
Uniqueness
The uniqueness of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
